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Compound of Interest

Compound Name: 2-Methylbenzofuran-6-ol

Cat. No.: B1314977 Get Quote

A Comparative Spectroscopic Guide to 2-
Methylbenzofuran-6-ol
This guide provides an in-depth comparative analysis of the spectral data for 2-
Methylbenzofuran-6-ol, a significant heterocyclic compound utilized as a versatile

intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a

fused benzofuran core with hydroxyl and methyl substituents, gives rise to a distinct

spectroscopic fingerprint.[1] For researchers in drug development and organic synthesis, a

thorough understanding of this fingerprint is paramount for unambiguous identification, purity

assessment, and structural elucidation of novel derivatives.

This document moves beyond a simple data repository. It offers a comparative perspective,

analyzing the spectral characteristics of 2-Methylbenzofuran-6-ol alongside structurally

related analogs: 2-Methylbenzofuran, Benzofuran, and 2-Methylfuran. By examining the

spectral shifts and pattern changes resulting from the addition or removal of key functional

groups, we can gain deeper insights into structure-property relationships. All data presented is

supported by experimental evidence from reputable sources.

Structural Overview and Comparative Rationale
The core of our analysis centers on how the hydroxyl (-OH) and methyl (-CH₃) groups on the

benzofuran scaffold influence the overall spectral output.
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Caption: Structural relationships between the target and comparative compounds.

Mass Spectrometry: Unraveling Fragmentation
Pathways
Mass spectrometry (MS) provides the molecular weight and critical information about a

compound's substructures through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent

(e.g., Dichloromethane or Ethyl Acetate).

Injection: Inject 1 µL of the sample solution into the GC-MS instrument equipped with a

standard non-polar column (e.g., DB-5ms).
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GC Separation: Employ a temperature program, for instance, starting at 50°C, holding for 2

minutes, then ramping to 250°C at a rate of 10°C/min.

Ionization: Utilize standard Electron Ionization (EI) at 70 eV.

Detection: Scan a mass range from m/z 40 to 300.

Data for 2-Methylbenzofuran-6-ol
The mass spectrum is defined by its molecular ion peak (M⁺), which confirms the molecular

weight.

Parameter Value Interpretation

Molecular Formula C₉H₈O₂ -

Molecular Weight 148.16 g/mol [1][2]

Molecular Ion (M⁺) m/z 148
Corresponds to the intact

molecule.[1]

Key Fragments m/z 133, 105, 77
Corresponds to losses of key

groups (e.g., -CH₃, -CO).

Comparative MS Data
Compound MW

Molecular Ion

(M⁺)
Base Peak Key Fragments

2-

Methylbenzofura

n

132.16 m/z 132[3][4] m/z 131 m/z 103, 77[3]

Benzofuran 118.13 m/z 118 m/z 118 m/z 90, 63

2-Methylfuran 82.10 m/z 82 m/z 82 m/z 53, 39
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The presence of the hydroxyl group in 2-Methylbenzofuran-6-ol (M⁺ = 148) introduces

fragmentation pathways not seen in 2-Methylbenzofuran (M⁺ = 132). The primary

fragmentation of 2-Methylbenzofuran involves the loss of a hydrogen atom from the methyl

group to form a stable benzopyrylium-like cation at m/z 131, which is its base peak.[3][4]

For 2-Methylbenzofuran-6-ol, a significant initial fragmentation is the loss of a methyl radical

(•CH₃) to yield a fragment at m/z 133. Subsequent loss of carbon monoxide (CO) from the

furan ring is a common pathway for benzofurans, leading to further fragmentation. The

presence of the phenolic -OH group offers additional fragmentation routes, such as the loss of

CO from the phenol ring system under certain conditions.

2-Methylbenzofuran-6-ol
(M⁺ = 148)

[M-CH₃]⁺
m/z = 133

- •CH₃

[M-CH₃-CO]⁺
m/z = 105

- CO

[C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Plausible MS fragmentation pathway for 2-Methylbenzofuran-6-ol.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1314977?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzofuran
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4265252&Mask=200
https://www.benchchem.com/product/b1314977?utm_src=pdf-body
https://www.benchchem.com/product/b1314977?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is a powerful tool for identifying the specific functional groups present in a

molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact.

Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4

cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Spectral Data Comparison
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Vibrational Mode
2-Methylbenzofuran-

6-ol (cm⁻¹)

2-Methylbenzofuran

(cm⁻¹)

Interpretation of

Difference

O-H Stretch (Phenol)
~3600-3200 (Broad)

[1]
Absent

The prominent broad

peak is the definitive

signature of the

hydroxyl group,

absent in the analog.

C-H Stretch

(Aromatic)
~3100-3000 ~3100-3000

Characteristic of C-H

bonds on the benzene

ring, present in both.

C-H Stretch (Aliphatic) ~2950-2850 ~2950-2850

Represents the C-H

bonds of the methyl

group, present in both.

C=C Stretch

(Aromatic)
~1600-1450 ~1600-1450

Indicates the

presence of the

aromatic benzofuran

core in both

molecules.

C-O Stretch (Aryl

Ether)
~1250 ~1250

Characteristic of the

furan ring's ether

linkage.

C-O Stretch (Phenol) ~1200 Absent

A strong band

confirming the C-O

bond of the phenolic

group.

The most striking difference is the presence of a strong, broad absorption band between 3200

and 3600 cm⁻¹ in the spectrum of 2-Methylbenzofuran-6-ol.[1] This band is characteristic of

the O-H stretching vibration of a phenolic hydroxyl group, which is broadened due to hydrogen

bonding. This feature is completely absent in the spectrum of 2-Methylbenzofuran, making IR

spectroscopy a quick and effective method for distinguishing between these two compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR provides the most detailed information about the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer.

Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number

of scans is required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data
Compound -CH₃ (s) Furan-H (s) Aromatic-H (m) -OH (s, broad)

2-

Methylbenzofura

n-6-ol

~2.55 ppm[1] ~6.5 ppm
~6.90-7.50

ppm[1]

~9.0-10.0 ppm

(solvent

dependent)

2-

Methylbenzofura

n

~2.45 ppm ~6.4 ppm ~7.10-7.60 ppm Absent

Benzofuran Absent ~6.7 ppm (d) ~7.20-7.60 ppm Absent

2-Methylfuran ~2.26 ppm[5]
~5.93, 6.23, 7.25

ppm (m)[5]
Absent Absent

Analysis:
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Hydroxyl (-OH) Effect: The electron-donating hydroxyl group in 2-Methylbenzofuran-6-ol
causes a slight upfield shift (to lower ppm values) for the protons on the benzene ring

compared to 2-Methylbenzofuran, due to increased electron density. The phenolic proton

itself gives a characteristic broad singlet, the chemical shift of which is highly dependent on

solvent and concentration.

Methyl (-CH₃) Effect: The methyl protons in all relevant compounds appear as sharp singlets

around 2.2-2.6 ppm. The absence of this signal is a clear differentiator for Benzofuran.

Benzene Ring Effect: Comparing 2-Methylbenzofuran with 2-Methylfuran highlights the

significant downfield shift of the furan protons when fused to the deshielding benzene ring.

¹³C NMR Spectral Data
Compound -CH₃ Furan Carbons

Benzene

Carbons
Phenolic C-OH

2-

Methylbenzofura

n-6-ol

~14 ppm ~102, 155 ppm ~110-130 ppm ~155-160 ppm

2-

Methylbenzofura

n

~14 ppm ~103, 155 ppm
~111-130, 155

ppm
Absent

Benzofuran Absent
~107, 145

ppm[6]

~112-128, 155

ppm[6]
Absent

Analysis:

The most significant feature in the ¹³C NMR spectrum of 2-Methylbenzofuran-6-ol is the

quaternary carbon signal for the C-OH group, which appears far downfield (~155-160 ppm)

due to the deshielding effect of the attached oxygen atom.

The chemical shifts of the other aromatic carbons are also modulated by the hydroxyl

group's electron-donating nature.

The methyl carbon consistently appears upfield around 14 ppm.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Placement)

Instrumental Acquisition
(MS, IR, NMR)

Data Processing
(Baseline Correction, Integration)

Spectral Interpretation
(Peak Assignment)

Comparative Analysis
(vs. Analogs/Databases)

Structural Confirmation

Click to download full resolution via product page

Caption: A self-validating workflow for structural elucidation.

Conclusion
The spectroscopic analysis of 2-Methylbenzofuran-6-ol reveals a set of unique fingerprints

that are directly correlated with its molecular structure. Mass spectrometry confirms its

molecular weight of 148.16 g/mol and shows characteristic fragmentation.[1][2] IR

spectroscopy provides definitive evidence of the phenolic hydroxyl group via a broad O-H
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stretch around 3200-3600 cm⁻¹.[1] Finally, ¹H and ¹³C NMR spectroscopy offer a complete map

of the proton and carbon environments, with the chemical shifts of the aromatic nuclei being

particularly sensitive to the electronic effects of the hydroxyl substituent.

By comparing these data with those of 2-Methylbenzofuran, Benzofuran, and 2-Methylfuran,

we can systematically attribute specific spectral features to individual functional groups. This

comparative approach not only strengthens the structural assignment of the target compound

but also provides a valuable educational framework for scientists and researchers working with

substituted heterocyclic systems.
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To cite this document: BenchChem. [comparative analysis of the spectral data of 2-
Methylbenzofuran-6-ol]. BenchChem, [2026]. [Online PDF]. Available at:
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of-2-methylbenzofuran-6-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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